4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine
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Overview
Description
4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,5-dimethylphenyl group and a hydroxy group at the 4-position, along with a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3,5-dimethylphenylacetonitrile with methylamine to form the corresponding imine, followed by reduction to yield the piperidine core.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroxy group to form the corresponding alcohol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine may be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding studies.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs targeting various diseases. Its structural features may contribute to its activity as an inhibitor of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Phenylpiperidines
Hydroxypiperidines
Uniqueness: 4-(3,5-Dimethylphenyl)-4-hydroxy-1-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidine derivatives. Its presence of both a hydroxy and a methyl group on the piperidine ring adds to its distinct chemical properties.
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Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-1-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-12(2)10-13(9-11)14(16)4-6-15(3)7-5-14/h8-10,16H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYFULLEXFAPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCN(CC2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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